4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one

描述

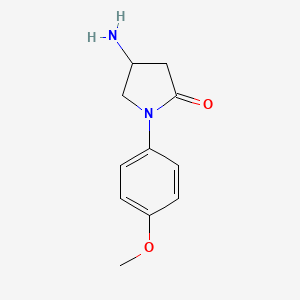

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyrrolidinone, featuring an amino group and a methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxyphenylacetonitrile with an appropriate amine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

化学反应分析

Types of Reactions

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

科学研究应用

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

- 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one

Uniqueness

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

生物活性

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one, commonly referred to as 4-AMPP, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidinone ring with an amino group and a methoxyphenyl substituent, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-AMPP is C₁₁H₁₅N₂O₂, with a CAS number of 1011357-93-9. The compound typically appears as a white to off-white crystalline solid and is classified as an irritant, potentially causing skin and eye irritation upon contact.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidinone compounds, including 4-AMPP, exhibit significant antimicrobial properties. A study evaluated several pyrrolidinone derivatives against various bacterial strains, demonstrating that some exhibited greater antibacterial activity than standard antibiotics like streptomycin .

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| 4-AMPP | Effective against E. coli and S. aureus | |

| Pyrazole Derivatives | Inhibitory effects on MDA-MB-231 and PDAC cell lines |

Anticancer Properties

The binding affinity of 4-AMPP to specific receptors has been explored in the context of cancer treatment. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells, such as breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. Notably, compounds similar to 4-AMPP demonstrated distinct mechanisms of action in inhibiting cell invasion and migration .

The biological activity of 4-AMPP can be attributed to its ability to interact with various cellular targets. Binding studies suggest that the compound may modulate signaling pathways involved in cell proliferation and invasion. For instance, some studies indicated that related compounds inhibited gelatinase activity (MMP-9), a key enzyme involved in cancer metastasis .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study involving the evaluation of pyrrolidinone derivatives found that certain compounds significantly inhibited the proliferation of MDA-MB-231 cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction, highlighting the potential therapeutic applications of these compounds in oncology .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of several pyrrolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Synthesis and Structural Modifications

The synthesis of 4-AMPP typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. Researchers are actively investigating modifications to enhance its potency and selectivity for specific biological targets. The presence of functional groups like amino and methoxyphenyl provides opportunities for further chemical modifications aimed at improving drug-like properties.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Amide Formation : Reacting precursors (e.g., 4-methoxyphenylamine with a pyrrolidinone backbone) under reflux in polar aprotic solvents like dimethylformamide (DMF) or methanol .

- Amino Group Introduction : Using reductive amination or nucleophilic substitution with ammonia or protected amines under inert atmospheres .

- Purification : Thin-layer chromatography (TLC) and recrystallization are critical for isolating high-purity products .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring conformation. For example, methoxy proton signals appear at ~3.8 ppm .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 220.26 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence reactivity compared to halogenated analogs (e.g., fluorophenyl derivatives)?

- Methodological Answer :

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which may enhance nucleophilic aromatic substitution compared to electron-withdrawing groups like fluorine .

- Lipophilicity : Methoxy substituents improve solubility in organic solvents but reduce metabolic stability compared to fluorinated analogs, as seen in comparative pharmacokinetic studies .

- Data Table :

| Substituent | Electronic Effect | LogP | Metabolic Stability (t₁/₂, hrs) |

|---|---|---|---|

| -OCH₃ | Electron-donating | 1.8 | 2.5 |

| -F | Electron-withdrawing | 2.1 | 4.2 |

| Data derived from fluorophenyl analog studies . |

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Reaction Optimization : Adjust temperature (e.g., 60–80°C for amide coupling) and solvent polarity to minimize side reactions .

- Byproduct Analysis : Use high-performance liquid chromatography (HPLC) coupled with MS to identify impurities. For example, over-oxidation of the pyrrolidinone ring may produce lactam byproducts, detectable via retention time shifts .

- Case Study : A 15% yield discrepancy was resolved by replacing NaBH₄ with LiAlH₄ in the reduction step, improving selectivity .

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidinone core to enhance biological activity?

- Methodological Answer :

- Substituent Variations :

- Position 1 : Aryl groups (e.g., 4-methoxyphenyl) enhance target binding via π-π stacking, as shown in receptor affinity assays .

- Position 4 : Amino groups improve solubility but may reduce blood-brain barrier penetration .

- Biological Testing : In vitro assays (e.g., enzyme inhibition) paired with molecular docking reveal that bulkier substituents at Position 1 reduce activity due to steric hindrance .

Q. What pharmacokinetic challenges arise from the compound’s structural features?

- Methodological Answer :

- Metabolism : The methoxy group undergoes O-demethylation via cytochrome P450 enzymes, producing reactive intermediates detectable via LC-MS/MS .

- Solubility : Despite moderate LogP (~1.8), crystalline forms may require co-solvents (e.g., PEG 400) for in vivo studies .

- Half-Life Extension : Prodrug strategies (e.g., acetylating the amino group) improve plasma stability, as demonstrated in rodent models .

属性

IUPAC Name |

4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYDZOXISZMHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011357-93-9 | |

| Record name | 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。